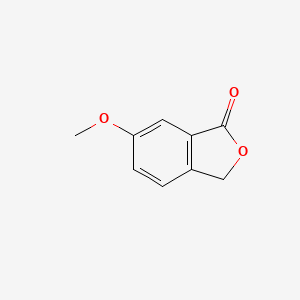

6-Methoxyphthalide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQYRDJSUITQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317624 | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-63-3 | |

| Record name | 6-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPHTHALIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 6 Methoxyphthalide

Development of Efficient Synthesis Routes for the Phthalide (B148349) Core Structure

The construction of the fundamental phthalide framework of 6-methoxyphthalide has been approached through various synthetic strategies, ranging from classical methods to modern transition metal-catalyzed reactions.

Classical Organic Synthesis Approaches

Classical methods for the synthesis of the phthalide core often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. One common approach involves the use of 3-methoxybenzoic acid as a starting material. For instance, a procedure for the synthesis of this compound from 3-methoxybenzoic acid has been described. unisa.it Another classical route starts from 3-methoxyphthalaldehydic acid, which can be converted to this compound. ucla.edu A notable synthesis of a derivative, this compound-3-carboxylic acid, was achieved by the cyclization of 3-methoxybenzoic acid ester with chloral, followed by hydrolysis, affording a yield of approximately 50%. google.com

A different classical approach involves the reduction of a suitable precursor. For example, 7-methoxyphthalide has been synthesized from crude N,N-diethyl-2-formyl-3-methoxybenzamide through a reduction process using sodium borohydride (B1222165) followed by acid-catalyzed cyclization. orgsyn.org Although this example yields the 7-methoxy isomer, similar reductive cyclization strategies are a staple of classical phthalide synthesis.

| Starting Material | Reagents | Product | Yield |

| 3-Methoxybenzoic acid | Glacial acetic acid, Formaldehyde (37%) | This compound | N/A |

| 3-Methoxyphthalaldehydic acid ester (4a) | Methanol, hv (300 nm) | This compound (1c) | Quantitative |

| 3-Methoxybenzoic acid ester | Chloral, then hydrolysis | This compound-3-carboxylic acid | ~50% |

| N,N-diethyl-2-formyl-3-methoxybenzamide | Sodium borohydride, Hydrochloric acid | 7-Methoxyphthalide | 81% (overall) |

Transition Metal-Catalyzed Cyclization Reactions for Phthalide Formation

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the efficient construction of complex molecules. mdpi.commdpi.com The synthesis of phthalides has benefited significantly from these advancements, with methods utilizing palladium and rhodium catalysts being particularly prominent. mdpi.comresearchgate.net

Rhodium(III)-catalyzed C-H activation has emerged as a strategy for the synthesis of phthalides. researchgate.netgrafiati.com In one such method, a broad range of benzoic acids react with acrylates in the presence of a rhodium(III) catalyst to yield phthalide derivatives. researchgate.net This reaction proceeds via a direct functionalization of the C-H bond, followed by a β-hydride elimination and an intramolecular Michael addition. researchgate.net This approach offers an alternative and regioselective route to diverse phthalide structures from readily available starting materials. researchgate.net

Palladium-catalyzed reactions are also widely used for constructing the phthalide skeleton. researchgate.net These methods often involve the carbonylation of aryl halides followed by intramolecular cyclization.

| Catalyst System | Reactants | Key Transformation |

| Rhodium(III) catalyst | Benzoic acids, Acrylates | C-H activation, β-hydride elimination, intramolecular Michael addition |

| Palladium catalyst | o-Halobenzoic acid derivatives, Terminal alkynes | Catalytic cyclization |

Microwave-Promoted Carbonylation-Lactone Formation

To accelerate reaction times and improve efficiency, microwave irradiation has been incorporated into synthetic protocols. frontiersin.orgcem.com A rapid method for the synthesis of phthalides has been developed utilizing microwave-promoted, palladium-catalyzed carbonylation-lactone formation. researchgate.net In this approach, bromobenzyl alcohols are treated with a carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆) or dimethylformamide (DMF), in the presence of a palladium catalyst under microwave irradiation. researchgate.net Mo(CO)₆ was found to be a more generally applicable source of carbon monoxide, enabling the efficient synthesis of a variety of phthalides within a one-hour reaction time. researchgate.net

| CO Source | Catalyst | Substrate | Reaction Time |

| Mo(CO)₆ | Palladium catalyst | Bromobenzyl alcohols | 1 hour |

| DMF | Palladium catalyst | Bromobenzyl alcohols | 1 hour |

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be introduced to generate a diverse range of derivatives. Regioselective functionalization is key to controlling the position of new substituents. rsc.orgmemphis.edu

Introduction of Substituents at Aromatic and Lactone Rings

The phthalide structure offers multiple sites for the introduction of new functional groups, both on the aromatic ring and at the C-3 position of the lactone ring. The synthesis of derivatives such as 7-hydroxy-6-methoxyphthalide (B1212138) highlights the ability to introduce substituents onto the aromatic portion of the molecule. ontosight.ai

Alkylation at the C-3 position of the lactone ring is a common strategy for derivatization. For example, enantioselective alkylation of phthalide 3-carboxylic esters can be achieved using asymmetric phase-transfer catalysis. acs.org This method allows for the introduction of various substituents at the γ-position of the phthalide, leading to the formation of 3,3-disubstituted phthalides with a chiral quaternary carbon center in good yields and enantioselectivities. acs.org This strategy is compatible with both electron-withdrawing and electron-releasing substituents on the phthalide core. acs.org

| Position of Substitution | Type of Reaction | Key Feature |

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Synthesis of substituted phthalides (e.g., 7-hydroxy-6-methoxyphthalide) |

| Lactone Ring (C-3) | Asymmetric Phase-Transfer Catalysis | Enantioselective synthesis of 3,3-disubstituted phthalides |

Suzuki-Miyaura Cross-Coupling Reactions for Hybrid Compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. organic-chemistry.orgtcichemicals.commdpi.com This reaction is widely used in the synthesis of biaryl compounds and other complex molecules. tcichemicals.comscielo.org.mxbeilstein-journals.org

While specific examples of Suzuki-Miyaura reactions involving this compound as a direct coupling partner are not extensively detailed in the provided context, the methodology offers significant potential for the synthesis of hybrid compounds. For instance, if this compound were functionalized with a halide (e.g., a bromo or iodo group) on its aromatic ring, it could then be coupled with a variety of aryl or heteroaryl boronic acids. This would allow for the direct connection of the this compound scaffold to other aromatic systems, leading to the creation of novel hybrid molecules with potentially interesting properties. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile tool for derivatization. tcichemicals.com

General Scheme for Suzuki-Miyaura Coupling with a Halogenated Phthalide:

This strategy would enable the synthesis of a vast library of this compound derivatives, where the appended aryl or heteroaryl group could be tailored to modulate the biological or material properties of the final compound.

Ortho-Lithiation and Subsequent Electrophilic Quenching

The synthesis of substituted phthalides, including this compound, is effectively achieved through the Directed ortho-Metalation (DoM) strategy. Current time information in Bangalore, IN.acs.org This powerful technique allows for the regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. acs.orgacs.org The DMG, which contains a heteroatom like oxygen or nitrogen, coordinates to the lithium atom, facilitating the deprotonation of the adjacent proton. acs.orgrsc.org

A common precursor for synthesizing methoxy-substituted phthalides is an N,N-diethyl-methoxybenzamide. Current time information in Bangalore, IN. In this process, the N,N-diethylamide group serves as a potent DMG. thieme-connect.com The synthesis proceeds via the following key steps:

Directed Lithiation : The benzamide (B126) precursor is treated with a strong, sterically hindered base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). Current time information in Bangalore, IN.nih.gov This reaction is conducted at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. rsc.orgnih.gov The base selectively removes a proton from the aromatic ring at the position ortho to the amide DMG. acs.org

Electrophilic Quenching : The resulting aryllithium intermediate is then "quenched" by reacting it with a suitable electrophile. acs.org To introduce the carbon atom that will become part of the lactone ring, an electrophile like N,N-dimethylformamide (DMF) is often used, which installs a formyl (aldehyde) group. Current time information in Bangalore, IN.

Cyclization : The introduced formyl group is then reduced to a hydroxymethyl group, typically using a reducing agent like sodium borohydride. Subsequent intramolecular cyclization under acidic conditions yields the final phthalide structure. Current time information in Bangalore, IN.

This methodology provides a highly regiosepecific route to contiguously substituted aromatic compounds that were previously difficult to synthesize using classical methods. nih.gov

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. Lithiation | s-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation ortho to the DMG. |

| 2. Electrophilic Quench | DMF, -78 °C to room temp. | Introduction of a formyl group. |

| 3. Reduction & Cyclization | NaBH4, then acid (e.g., HCl) | Reduction of formyl to alcohol and subsequent lactonization. |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The creation of enantiomerically pure 3-substituted phthalides is of great interest, as the biological activity of these compounds can be highly dependent on their stereochemistry. thieme-connect.com Several modern asymmetric synthesis strategies have been developed to control the stereochemistry at the C3 position. rsc.org

One effective method involves the use of a chiral auxiliary. thieme-connect.comthieme-connect.com This approach establishes a chiral environment that directs an incoming reagent to attack from a specific face, leading to the preferential formation of one diastereomer. A notable example is the two-step asymmetric synthesis of 3-substituted phthalides developed by Zhang and co-workers. thieme-connect.com The process begins by coupling 2-iodobenzoic acid with an enantiopure chiral auxiliary, (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole. thieme-connect.com The resulting chiral amide undergoes a magnesium-iodine exchange, and the subsequent organomagnesium intermediate reacts diastereoselectively with various aldehydes. thieme-connect.com Finally, acid-catalyzed intramolecular cyclization (esterification) affords the desired 3-substituted phthalide in good enantiomeric excess (ee), and the chiral auxiliary can be recovered. thieme-connect.comthieme-connect.com

Other successful strategies for asymmetric synthesis include:

Asymmetric Hydrogenation : The enantioselective hydrogenation of 3-alkylidenephthalides or the asymmetric transfer hydrogenation of 2-acylarylcarboxylates using chiral ruthenium (II) complexes can produce chiral phthalides with high enantioselectivity. rsc.org

Cooperative Organocatalysis : A combination of an achiral N-heterocyclic carbene (NHC) and a chiral bifunctional catalyst, such as cinchonine, can promote a domino oxidation/oxa-Michael addition sequence to yield chiral phthalides. acs.orgacs.org This method allows access to both enantiomers of the product by using pseudoenantiomeric cinchona alkaloids. acs.org

Enantioresolution : Racemic alcohols that are precursors to phthalides can be resolved using a chiral auxiliary like camphorsultam dichlorophthalic acid. nih.gov

| Aldehyde (RCHO) Substituent (R) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-MeOC6H4 | 75 | 88 |

| 4-FC6H4 | 72 | 86 |

| 2-Naphthyl | 73 | 86 |

| 2-Thienyl | 65 | 84 |

| Propyl (CH3CH2CH2) | 65 | 80 |

Synthesis of Polymeric and Dimeric Phthalide Structures

Beyond monomeric forms, phthalides exist as dimeric natural products and can be incorporated into larger polymeric structures. nih.govchemicalbook.com The synthesis of these complex architectures requires specific strategic approaches.

Dimeric Phthalides: Dimeric phthalides can be formed through cycloaddition reactions where monomeric phthalides act as precursors. nih.govresearchgate.net For instance, the natural product diligustilide, a dimer of Z-ligustilide, can be synthesized via a Diels-Alder [π4s + π2s] cycloaddition reaction. yolanda-rios.net In this reaction, one molecule of Z-ligustilide acts as the diene and another acts as the dienophile, demonstrating the dual reactivity of the monomeric unit. yolanda-rios.net Chemical transformations of monomeric phthalides, such as treatment with Lewis acids, have also been shown to yield linear dimers. chemicalbook.com

Polymeric Phthalides: The rigid, bulky structure of the phthalide group can be incorporated into polymer backbones to create materials with high thermal stability and specific mechanical properties. acs.orgntu.edu.tw These polymers are often synthesized via polycondensation reactions.

Common synthetic routes include:

Self-Condensation of 3-Aryl-3-chlorophthalides : In the presence of a Lewis acid catalyst, 3-aryl-3-chlorophthalide monomers can undergo a Friedel-Crafts self-condensation reaction to produce high molecular weight poly(phthalidylidenearylene)s. csic.es

Polymerization of Phthalide-Containing Monomers : A versatile strategy involves first synthesizing a monomer that contains a phthalide moiety, such as a diamine or a diol, and then polymerizing it with a suitable co-monomer. rsc.orgresearchgate.net For example, a diamine monomer containing a phthalide group, 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP), can be synthesized and subsequently polymerized with various aromatic dianhydrides to form a series of phthalide-containing poly(ether-imide)s (PEIs). rsc.orgresearchgate.net These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400 °C. ntu.edu.tw

| Polymer Type | Monomers | Polymerization Method | Reference |

|---|---|---|---|

| Poly(phthalidylidenearylene) | 3-Aryl-3-chlorophthalide | Friedel-Crafts Self-Condensation | csic.es |

| Poly(ether-imide) | Phthalide-containing diamine (e.g., BHAPPP) + Dianhydride (e.g., 6FDA) | Solution Polycondensation & Thermal Imidization | rsc.orgresearchgate.net |

| Poly(ester-imide) | Diimide-diacid from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide + Bisphenols | Direct Polycondensation | ntu.edu.tw |

Biological Activities and Pharmacological Mechanisms of 6 Methoxyphthalide and Its Derivatives

Antimicrobial Activity Investigations

Phthalide (B148349) derivatives have been recognized for their potential as antimicrobial agents. ontosight.ai Research into specific compounds, including those closely related to 6-methoxyphthalide, has provided insights into their spectrum of activity and mechanisms of action against various microbial pathogens.

Antibacterial Effects and Spectrum of Activity

4,6-dimethoxyphthalide demonstrated inhibitory activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with IC50 values of 440.7 ppm and 441.9 ppm, respectively. jst.go.jp However, its effectiveness against other tested bacterial pathogens was found to be relatively low. plos.org In contrast, 5,7-dimethoxyphthalide showed inhibitory effects on the growth of Burkholderia glumae, Pectobacterium carotovorum ssp. carotovorum, and R. solanacearum, with IC50 values of 276.8 ppm, 278.8 ppm, and 375.3 ppm, respectively. plos.org Generally, the antibacterial efficacy of these phthalide derivatives was observed to be less potent compared to their antifungal activities. plos.org

Table 1: Antibacterial Activity of Dimethoxyphthalide Derivatives

| Compound | Bacterial Strain | IC50 (ppm) |

|---|---|---|

| 4,6-dimethoxyphthalide | Xanthomonas oryzae pv. oryzae | 440.7 |

| Ralstonia solanacearum | 441.9 | |

| 5,7-dimethoxyphthalide | Burkholderia glumae | 276.8 |

| Pectobacterium carotovorum ssp. carotovorum | 278.8 | |

| Ralstonia solanacearum | 375.3 |

Data sourced from a study on phthalide derivatives from Pleurotus ostreatus. plos.org

Antifungal Properties and Mechanism of Action (e.g., melanin (B1238610) biosynthesis inhibition)

The antifungal properties of this compound derivatives are more pronounced. Studies on 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide have revealed significant activity against a range of plant pathogenic fungi. plos.org A noteworthy mechanism of action for some phthalide compounds is the inhibition of melanin biosynthesis in fungi. plos.org Fungal melanin is a virulence factor that protects the pathogen from environmental stressors and host immune responses. nih.gov By inhibiting melanin production, these compounds can render the fungi more susceptible to external threats. nih.gov

A critical aspect of fungal pathogenesis is the germination of conidia and the subsequent elongation of the germ tube to facilitate host invasion. The derivatives 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide have demonstrated potent inhibitory effects on these initial stages of fungal development. plos.org

4,6-dimethoxyphthalide showed strong activity against the conidial germination of Pyricularia oryzae with an IC50 value of 6.1 ppm. plos.org It also inhibited the conidial germination of Fusarium verticillioides and Fusarium oxysporum f. sp. cepae with IC50 values of 89.5 ppm and 263.9 ppm, respectively. plos.org Furthermore, this compound impeded germ tube elongation in P. oryzae and F. verticillioides. plos.org Similarly, 5,7-dimethoxyphthalide was most active against the conidial germination and germ tube elongation of P. oryzae. plos.org

Table 2: Antifungal Activity of Dimethoxyphthalide Derivatives (IC50 values in ppm)

| Compound | Fungal Species | Inhibition of Conidial Germination | Inhibition of Germ Tube Elongation |

|---|---|---|---|

| 4,6-dimethoxyphthalide | Pyricularia oryzae | 6.1 | 256.2 |

| Fusarium verticillioides | 89.5 | 265.9 | |

| Fusarium oxysporum f. sp. cepae | 263.9 | 676.8 | |

| Colletotrichum gloeosporioides | 407.5 | >1000 | |

| 5,7-dimethoxyphthalide | Pyricularia oryzae | 28.5 | 521.1 |

Data sourced from a study on phthalide derivatives from Pleurotus ostreatus. plos.org

Anticancer and Cytotoxic Effects

Derivatives of this compound have emerged as compounds of interest in anticancer research due to their cytotoxic effects on various cancer cell lines. A prominent example is 4-(3',3'-dimethylallyloxy)-5-methyl-6-methoxyphthalide (also referred to as DMMP or MP), which has been isolated from the endophytic fungus Pestalotiopsis photiniae. nih.govd-nb.info

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., HeLa, MCF7, MDA-MB-231)

DMMP has demonstrated significant growth inhibition of several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer). nih.gov Notably, it exhibited a selective cytotoxic effect, with a much lower antiproliferative impact on normal lung cells (MRC5). nih.gov The cytotoxic efficacy of DMMP has been quantified through IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population.

Table 3: Cytotoxic Activity of 4-(3',3'-dimethylallyloxy)-5-methyl-6-methoxyphthalide (DMMP)

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HeLa | Cervical Cancer | 36 |

| MCF-7 | Breast Cancer | 81 |

| MDA-MB-231 | Breast Cancer | 51 |

| MRC5 | Normal Lung Fibroblast | 147 |

Data sourced from a study on DMMP from Pestalotiopsis photiniae. nih.gov

Induction of Cell Cycle Arrest

A key mechanism underlying the anticancer activity of DMMP is its ability to interfere with the cell cycle, a fundamental process for cell proliferation. Studies have shown that DMMP induces cell cycle arrest, particularly in the G1 phase, in HeLa cells. nih.govd-nb.info This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting their division.

The induction of G1 phase arrest by DMMP is mediated through the upregulation of specific proteins that regulate the cell cycle. d-nb.info A significant increase in the protein levels of the cyclin-dependent kinase inhibitor p27KIP1 has been observed in HeLa cells treated with DMMP. nih.govd-nb.info The p27KIP1 protein plays a crucial role in halting the cell cycle in the G1 phase. d-nb.info Furthermore, DMMP treatment leads to an increase in the mRNA expression of other cell cycle-related genes such as p21CIP1 and Gadd45α. d-nb.info The upregulation of these genes contributes to the G1 cell cycle arrest induced by the compound. d-nb.info This targeted disruption of the cancer cell cycle highlights the therapeutic potential of this compound derivatives.

G1 Phase Arrest and Cyclin-Dependent Kinase Inhibitor Upregulation (e.g., p27KIP1, p21CIP1)

A derivative of this compound, 4-(3',3'-dimethylallyloxy)-5-methyl-6-methoxyphthalide (DMMP), has been shown to significantly inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. nih.govbvsalud.orgnih.gov This process is fundamentally linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors. nih.govbvsalud.org

The progression through the cell cycle is regulated by the sequential activation of CDKs, which form complexes with cyclins. mdpi.com The G1 phase is a critical checkpoint, and its arrest prevents cells from entering the S phase, where DNA replication occurs. mdpi.com DMMP treatment has been observed to cause a significant increase in the protein levels of p27KIP1 and the mRNA levels of p21CIP1 in HeLa cells. nih.govbvsalud.org These molecules are potent inhibitors of CDK4/6-cyclin D and CDK2-cyclin E complexes, which are essential for the G1/S transition. mdpi.com By upregulating these inhibitors, DMMP effectively halts the cell cycle in the G1 phase, thereby preventing cancer cell proliferation. nih.govbvsalud.orgnih.gov

The upregulation of p27KIP1 and p21CIP1 is a key mechanism by which DMMP exerts its cytostatic effects. nih.govbvsalud.org Research has shown that the mRNA expression of other cell cycle-related genes, such as p16INK4a and Gadd45α, is also significantly upregulated following treatment with a phthalide derivative. bvsalud.org

Table 1: Effect of this compound Derivative (DMMP) on Cell Cycle and CDK Inhibitors

| Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| HeLa | G1 phase cell cycle arrest | Upregulation of p27KIP1 protein | nih.govbvsalud.orgnih.gov |

| HeLa | G1 phase cell cycle arrest | Upregulation of p21CIP1 mRNA | nih.govbvsalud.org |

| HeLa | G1 phase cell cycle arrest | Upregulation of p16INK4a and Gadd45α mRNA | bvsalud.org |

Apoptosis Induction and Associated Molecular Pathways

Beyond inducing cell cycle arrest, this compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govbvsalud.orgnih.gov This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells. nih.gov The apoptotic process initiated by these compounds involves a complex interplay of various molecular pathways. nih.gov

Mitochondrial Pathway Involvement and Loss of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, plays a central role in the mechanism of action of this compound derivatives. nih.govspandidos-publications.com A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.govspandidos-publications.comfrontiersin.org Mitochondria are essential for cellular energy production and play a critical role in regulating cell death. frontiersin.orgembopress.orgmdpi.com

Treatment with the this compound derivative, DMMP, has been shown to induce a significant loss of ΔΨm in HeLa cells. nih.govspandidos-publications.com The disruption of the mitochondrial outer membrane leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, which in turn activates the downstream apoptotic cascade. scielo.org.ar This loss of ΔΨm is a critical indicator of mitochondrial dysfunction and a commitment point for the cell to undergo apoptosis. frontiersin.org

Activation of Caspases (e.g., Caspase-3, Caspase-9)

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis. d-nb.info They are present in an inactive zymogen form in healthy cells and are activated in a cascade-like manner upon receiving an apoptotic signal. d-nb.info The activation of specific caspases is a hallmark of apoptosis.

Studies have demonstrated that treatment with a this compound derivative leads to the activation of caspase-9 and caspase-3 in HeLa cells. nih.govspandidos-publications.com Caspase-9 is an initiator caspase that is activated following the release of cytochrome c from the mitochondria. cpn.or.kr Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. cpn.or.krnih.govplos.org Caspase-3 is a key executioner caspase responsible for cleaving a broad range of cellular substrates, ultimately leading to the morphological and biochemical changes characteristic of apoptosis. d-nb.info

Modulation of Apoptotic Gene Expression (e.g., Bcl-2 family, p53, p73, PUMA, NOXA, Bax, Bad, Bim)

The induction of apoptosis by this compound derivatives is intricately linked to the modulation of the expression of various genes that regulate this process. nih.govspandidos-publications.com The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic and anti-apoptotic members. plos.orgfrontiersin.org

Research has shown that the this compound derivative, DMMP, significantly upregulates the mRNA expression of several pro-apoptotic Bcl-2 family genes, including PUMA, NOXA, Bax, Bad, and Bim. nih.govspandidos-publications.com Concurrently, the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL were observed to decrease. spandidos-publications.com This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins favors the permeabilization of the outer mitochondrial membrane. spandidos-publications.com

Furthermore, the expression of tumor suppressor proteins p53 and p73 is upregulated following treatment with this phthalide derivative. nih.govspandidos-publications.com These proteins can act as transcription factors to induce the expression of pro-apoptotic genes like PUMA and NOXA. nih.gov PUMA and NOXA are known as BH3-only proteins that can directly or indirectly activate the pro-apoptotic effector proteins Bax and Bak. nih.govresearchgate.netoncotarget.com The upregulation of Bim, another BH3-only protein, also contributes to the apoptotic process. bvsalud.orgresearchgate.netoncotarget.com

DNA Fragmentation and Chromatin Condensation

The final stages of apoptosis are characterized by distinct morphological changes, including DNA fragmentation and chromatin condensation. nih.govbvsalud.orgcreativebiolabs.net These events are the result of the activation of executioner caspases and other nucleases. creativebiolabs.netdergipark.org.tr

Treatment of HeLa cells with a phthalide derivative has been shown to induce these hallmark features of apoptosis. nih.govbvsalud.org Chromatin condensation involves the compaction of the nuclear chromatin into dense masses. creativebiolabs.net DNA fragmentation refers to the cleavage of the genomic DNA into smaller fragments. androlog-lab.ru These processes signify the irreversible commitment of the cell to death and are a direct consequence of the activated apoptotic pathways. nih.govbvsalud.org

Selective Cytotoxicity towards Cancer Cells over Normal Cells

A critical aspect for the potential therapeutic application of any anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. rsc.orgoncotarget.combrieflands.com This selectivity minimizes side effects and improves the therapeutic window.

Studies have demonstrated that the this compound derivative, DMMP, exhibits selective cytotoxicity. nih.govspandidos-publications.com It effectively inhibits the growth of various human cancer cell lines, including HeLa, MCF7, and MDA-MB-231. nih.govspandidos-publications.com In contrast, it shows minimal antiproliferative effects on normal human lung fibroblast cells (MRC5). nih.govspandidos-publications.com This selective action suggests that the compound may exploit differences between cancerous and normal cells, a highly desirable characteristic for an anticancer drug. nih.gov

Table 2: Research Findings on the Apoptotic Mechanisms of a this compound Derivative

| Apoptotic Event | Cell Line | Observation | Key Molecules Involved | Reference |

|---|---|---|---|---|

| Mitochondrial Membrane Potential | HeLa | Loss of ΔΨm | - | nih.govspandidos-publications.com |

| Caspase Activation | HeLa | Activation of Caspase-9 and Caspase-3 | Caspase-9, Caspase-3 | nih.govspandidos-publications.com |

| Gene Expression Modulation | HeLa | Upregulation of pro-apoptotic genes | p53, p73, PUMA, NOXA, Bax, Bad, Bim | nih.govspandidos-publications.com |

| DNA Fragmentation | HeLa | Presence of DNA fragmentation | - | nih.govbvsalud.org |

| Chromatin Condensation | HeLa | Presence of chromatin condensation | - | nih.govbvsalud.org |

| Selective Cytotoxicity | HeLa, MCF7, MDA-MB-231 vs. MRC5 | Higher toxicity in cancer cells | - | nih.govspandidos-publications.com |

Anti-inflammatory Properties and Mechanisms

Some phthalide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in managing inflammatory conditions. ontosight.ai The anti-inflammatory effects of these compounds are often linked to their ability to modulate various signaling pathways involved in the inflammatory response. mdpi.com This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). mdpi.comfrontiersin.org

The mechanisms underlying these anti-inflammatory actions can involve the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com For instance, some natural compounds exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory genes. mdpi.com Additionally, the inhibition of pro-inflammatory cytokine release from immune cells like macrophages is a key aspect of their anti-inflammatory activity. mdpi.com

Antioxidant Activities

Phthalides have been reported to possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related conditions. ontosight.airesearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. researchgate.net For example, certain isocoumarins and phthalides have shown potent antioxidant activity by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibiting the formation of superoxide (B77818) anion radicals. researchgate.net

The presence of hydroxyl groups in the structure of some phthalide derivatives appears to be important for their radical scavenging activities. researchgate.net The antioxidant potential of these compounds is a significant area of research, as oxidative stress is implicated in a wide range of diseases.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These studies help in identifying the key structural features responsible for the pharmacological effects of a molecule, guiding the design of more potent and selective derivatives. researchgate.netnih.gov

Impact of Substituent Groups on Pharmacological Efficacy

The type, number, and position of substituent groups on the phthalide core can significantly influence the pharmacological efficacy of its derivatives. mdpi.com Different functional groups can alter the electron density and distribution within the molecule, which in turn affects its interaction with biological targets. mdpi.com

For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can impact the polarity and, consequently, the solubility and biological activity of phthalide derivatives. ontosight.ai Preliminary SAR studies on some derivatives have suggested that the core skeleton plays an important role in their activity. chiba-u.jp The modification of substituent groups is a key strategy in medicinal chemistry to optimize the therapeutic potential of a lead compound. researchgate.net

Enantiomeric Differences in Biological Activities

Many drugs are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. tutorchase.com Although they have the same chemical formula, enantiomers can exhibit different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are also chiral. khanacademy.orgmdpi.com

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. mdpi.com The differential interaction of enantiomers with a biological receptor can be explained by the three-point attachment model, where one enantiomer fits the receptor binding sites perfectly, while the other does not. khanacademy.org A classic example is thalidomide, where the (S)-enantiomer was found to be responsible for its teratogenic effects, while the (R)-enantiomer possessed the desired sedative properties. nih.gov Therefore, understanding the stereochemistry of a drug is critical for its development and safe use. khanacademy.orgmdpi.com

Metabolic and Pharmacokinetic Research

In Vivo Metabolic Fate and Metabolite Identification

The investigation of a compound's metabolic fate within a living organism, or in vivo, is fundamental to understanding its biological activity and clearance. For 6-Methoxyphthalide, research has focused on identifying the various products, or metabolites, formed as the body processes the compound.

Identification of Hydroxylated and Conjugated Metabolites (e.g., 7-hydroxy-6-methoxyphthalide)

Studies have shown that this compound undergoes several metabolic transformations. One of the key metabolites identified is 7-hydroxy-6-methoxyphthalide (B1212138). nih.govtandfonline.com This metabolite is formed through hydroxylation, a common Phase I metabolic reaction where a hydroxyl group (-OH) is introduced into the compound's structure. wikipedia.org This process generally increases the water solubility of the compound, preparing it for further metabolic steps and eventual excretion.

Another important type of metabolite is the conjugated form. nih.govtandfonline.com Conjugation is a Phase II metabolic process where an endogenous substance, such as glucuronic acid, is attached to the modified compound. wikipedia.org This further increases its water solubility and facilitates its removal from the body. In the case of this compound metabolites, they are often found in both free and conjugated forms. nih.govtandfonline.com

| Metabolite | Type | Parent Compound | Metabolic Process |

| 7-hydroxy-6-methoxyphthalide | Hydroxylated | This compound | Hydroxylation |

| Conjugated Metabolites | Conjugated | This compound and its metabolites | Conjugation (e.g., Glucuronidation) |

Species-Specific Metabolic Pathways

The metabolism of this compound can vary significantly between different species. nih.govtandfonline.com This is due to differences in the types and levels of metabolic enzymes present in each species. bioivt.comnih.gov For example, a study comparing the metabolism of a related compound, noscapine (B1679977) (which contains a this compound moiety), in rats, rabbits, and humans revealed distinct metabolic profiles. nih.govtandfonline.com

While some metabolites may be common across species, the quantity and presence of others can be unique to a particular species. nih.govtandfonline.com For instance, certain demethylated metabolites were found in different amounts in the urine of rats, rabbits, and humans. nih.govtandfonline.com Understanding these species-specific differences is crucial for extrapolating preclinical data from animal models to humans. bioivt.com

| Species | Key Metabolic Observations |

| Rats | Exhibit specific patterns of metabolite excretion. nih.govtandfonline.com |

| Rabbits | Show different quantitative excretion of certain metabolites compared to rats and humans. nih.govtandfonline.com |

| Humans | Display a unique profile of metabolites, with some overlap with animal models. nih.govtandfonline.com |

In Vitro Metabolic Studies using Cellular and Enzymatic Models

To gain a more detailed understanding of the metabolic processes at a cellular and subcellular level, in vitro studies are employed. These studies utilize isolated biological components, such as liver microsomes or cultured cells, to investigate specific metabolic reactions.

Research using rat liver microsomes has been instrumental in identifying the enzymes responsible for the metabolism of phthalide (B148349) derivatives. nih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are rich in drug-metabolizing enzymes, particularly cytochrome P450s. nih.govmdpi.com By incubating this compound with these microsomes, researchers can identify the primary metabolites formed and deduce the enzymatic pathways involved. nih.gov

Cellular models, such as cultured cancer cell lines (e.g., HeLa cells), have also been used to study the effects and potential metabolic activation of phthalide derivatives. mdpi.comresearchgate.net These models allow for the investigation of how the compound interacts with cellular machinery and can provide insights into its mechanism of action. mdpi.comresearchgate.net

| Model System | Purpose | Key Findings |

| Rat Liver Microsomes | To identify primary metabolic pathways and enzymes. | Identified major oxidative metabolites of related phthalides. nih.gov |

| Cellular Models (e.g., HeLa cells) | To study cellular effects and metabolic activation. | Investigated the impact of phthalide derivatives on cell cycle and apoptosis. mdpi.comresearchgate.net |

Advanced Analytical Method Development for 6 Methoxyphthalide Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. rroij.com For 6-methoxyphthalide, several chromatographic methods have been optimized to achieve efficient isolation and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a liquid sample. oup.comresearchgate.net It operates by pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with chromatographic packing material (stationary phase). nih.gov The separation is based on the differential interactions of the sample components with the stationary phase. oup.com

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Table 1: Example of HPLC Method Parameters for Phthalide (B148349) Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) creative-proteomics.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic or acetic acid) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at specific wavelengths creative-proteomics.com |

| Column Temperature | 40°C nih.gov |

The selection of a C18 column is common for the separation of phthalides due to its hydrophobic nature, which provides good retention and separation of these compounds. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple components in a complex extract. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). austinpublishinggroup.comijsrtjournal.com This results in significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. The higher pressure tolerance of UPLC systems allows for faster flow rates without sacrificing separation efficiency. ijariie.com

The transition from HPLC to UPLC for phthalide analysis can decrease analysis time and solvent consumption considerably. orientjchem.org For instance, a separation that takes 18 minutes on an HPLC system might be completed in 7 minutes on a UPLC system, with a solvent reduction of over six times. orientjchem.org

Table 2: UPLC Method Parameters for Phthalide-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH Phenyl (50 mm x 2.1 mm, 1.7 µm) orientjchem.org or HSS C18 SB (100 mm x 2.1 mm, 1.8 µm) scholarsresearchlibrary.com |

| Mobile Phase | Gradient of acetonitrile and aqueous buffer (e.g., phosphate (B84403) buffer) scholarsresearchlibrary.com |

| Flow Rate | 0.10 - 0.4 mL/min orientjchem.orgscholarsresearchlibrary.com |

| Detection | Photodiode Array (PDA) Detector orientjchem.org or Mass Spectrometer |

| Column Temperature | 30 - 40°C scholarsresearchlibrary.com |

The use of sub-2-µm particles in UPLC columns leads to sharper and narrower peaks, which increases peak capacity and sensitivity, making it an excellent choice for analyzing complex samples containing this compound. ijariie.com

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. rroij.comthermofisher.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase.

GC is particularly well-suited for the analysis of phthalides, which are often found in essential oils and plant extracts. nih.govchemsociety.org.ng The separation is based on the compound's boiling point and polarity.

Table 3: GC Method Parameters for Phthalide Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) oup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) oup.com |

| Injector Temperature | 250°C oup.com |

| Oven Temperature Program | Initial temp 80°C, ramp to 160°C at 25°C/min, then to 220°C at 4°C/min, finally to 280°C at 25°C/min oup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The temperature programming in GC allows for the separation of a wide range of compounds with different boiling points in a single run. For phthalides, a non-polar column like one with a 5% phenyl methyl siloxane phase is often effective. oup.com

Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org When coupled with a chromatographic separation method, it provides a high degree of specificity and sensitivity, making it an invaluable tool for both the identification of unknown compounds and the quantification of target analytes. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC (or UPLC) with the highly selective and sensitive detection capabilities of tandem mass spectrometry. wikipedia.orgmeasurlabs.com This technique is particularly useful for analyzing complex biological or environmental samples where trace-level detection is required. bioanalysis-zone.com

In LC-MS/MS, after separation by the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the analyte of interest is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, leading to very low limits of detection. nih.govnih.gov

Table 4: General LC-MS/MS Parameters for Phthalate Quantification

| Parameter | Condition |

|---|---|

| Chromatography | UPLC system for fast and efficient separation |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Simple dilution ("dilute and shoot") or extraction (e.g., QuEChERS) nih.gov |

LC-MS/MS methods are robust and can be applied to a variety of sample matrices for the quantification of phthalates and related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of GC with the detection power of MS. thermofisher.comwikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org

After the components of a sample are separated by the GC column, they enter the MS detector, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint for a specific compound and can be compared to spectral libraries for positive identification. GC-MS is widely used for the analysis of phthalides in plant essential oils. nih.govchemsociety.org.ngresearchgate.net The mass spectrum of this compound would show a characteristic molecular ion peak and specific fragment ions that can be used for its unambiguous identification and quantification.

Table 5: GC-MS System Configuration for Phthalide Analysis

| Component | Specification |

|---|---|

| Gas Chromatograph | Equipped with a capillary column (e.g., HP-5MS) oup.com |

| Ionization Source | Electron Impact (EI), typically at 70 eV |

| Mass Analyzer | Quadrupole nih.gov |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Data System | Includes a mass spectral library for compound identification |

The combination of retention time from the GC and the mass spectrum from the MS provides a very high level of confidence in the identification of this compound, even in complex mixtures. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Quantification Methods

Spectroscopic methods are mainstays in analytical chemistry for both qualitative and quantitative analysis of compounds like this compound. researchgate.net These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information on its concentration and structure. sci-hub.se

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the quantitative analysis of organic compounds in solution. denovix.com The method is based on the principle that a molecule containing chromophores—in the case of this compound, the substituted benzene (B151609) ring—absorbs light in the UV-Vis spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law. sci-hub.se

For the quantification of this compound, a UV-Vis spectrophotometer measures the intensity of light passing through a solution of the compound and compares it to a reference. denovix.com The analysis involves scanning a range of wavelengths to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification. sci-hub.se A calibration curve is then constructed by measuring the absorbance of several standard solutions of known this compound concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. bioimager.com This technique is valued for its simplicity, speed, and cost-effectiveness. sci-hub.se

Interactive Table 1: Example Calibration Data for this compound Quantification using UV-Vis Spectrophotometry

| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 10.0 | 1.020 |

| 15.0 | 1.530 |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique primarily used for the qualitative analysis and identification of compounds. innovareacademics.in It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. researchgate.net An FTIR spectrum provides a unique molecular "fingerprint" by plotting absorbance or transmittance against wavenumber (cm⁻¹). pressbooks.pub

For this compound, FTIR analysis can confirm the presence of key functional groups, which is invaluable for identity confirmation. The expected characteristic absorption bands would include:

C=O Stretch: A strong absorption band for the ester carbonyl group.

C-O-C Stretch: Bands corresponding to the ether linkage and the ester group.

Aromatic C=C Stretch: Peaks indicating the presence of the benzene ring.

C-H Stretch: Absorptions from the aromatic and methoxy (B1213986) group hydrogens.

FTIR is particularly advantageous because it requires minimal sample preparation, can analyze samples in solid or liquid states, and is non-destructive. researchgate.netscispace.com While primarily qualitative, FTIR can be used for quantitative analysis if proper calibration methods are employed, though this is less common than with UV-Vis or chromatographic techniques. richmondscientific.com

Interactive Table 2: Expected FTIR Functional Group Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1750-1735 |

| Aromatic | C=C Stretch | ~1600-1450 |

| Ether | C-O Stretch | ~1300-1000 |

| Methoxy | C-H Stretch | ~2950-2850 |

| Aromatic | C-H Stretch | ~3100-3000 |

UV-Vis Spectrophotometry

Method Validation and Performance Evaluation

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. researchgate.net It is a regulatory requirement in many industries and ensures the reliability and consistency of analytical data. researchgate.netdemarcheiso17025.com Key performance parameters that must be evaluated include accuracy, precision, and detection limits. globalresearchonline.netelementlabsolutions.com

Accuracy: This parameter expresses the closeness of the measured value to the true value. elementlabsolutions.com It is typically assessed by analyzing a sample with a known concentration of this compound (a certified reference material or a spiked sample) and is often reported as the percent recovery. ofnisystems.com

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to a homogenous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. ofnisystems.com

Detection Limits: This includes the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. ofnisystems.com

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be quantitatively determined with suitable precision and accuracy under the stated experimental conditions. ofnisystems.com

Interactive Table 3: Typical Method Performance Criteria for a Chromatographic Analysis of this compound

| Parameter | Acceptance Criteria | Typical Result Example |

| Accuracy | 98.0% - 102.0% Recovery | 99.5% |

| Precision (Repeatability) | RSD ≤ 2% | 0.8% |

| Precision (Intermediate) | RSD ≤ 3% | 1.5% |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

Analyzing this compound in biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples presents significant challenges due to the complexity of these matrices. orientjchem.orgnumberanalytics.com Sample preparation is a crucial step to isolate this compound from interfering components and to concentrate it to a level suitable for analysis. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which separate the analyte based on properties like polarity and solubility. orientjchem.orgresearchgate.net

The sample matrix is the combination of all components in the sample other than the analyte of interest. numberanalytics.com These components can significantly interfere with the analysis, leading to what is known as the matrix effect . bataviabiosciences.com The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting substances from the matrix. researchgate.netunesp.br

For instance, in a liquid chromatography-mass spectrometry (LC-MS) analysis, lipids or salts from a biological sample can co-extract with this compound and interfere with the ionization process in the MS source, leading to either a suppressed or enhanced signal. bataviabiosciences.comnih.gov This can severely compromise the accuracy and precision of the quantitative results. numberanalytics.com Understanding and mitigating matrix effects is therefore essential for developing reliable analytical methods. This can be achieved through more selective sample preparation techniques, optimization of chromatographic conditions to separate interferences from the analyte, or the use of matrix-matched calibration standards. researchgate.netnih.gov

Computational and Theoretical Studies on 6 Methoxyphthalide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) have become central to computational chemistry due to their balance of accuracy and computational cost. wikipedia.orgaps.org Such calculations can predict a molecule's geometry, energy levels, dipole moment, and reactivity, providing a fundamental understanding of its chemical behavior. nih.gov While specific quantum chemical studies focused solely on 6-Methoxyphthalide are not prominent in the reviewed literature, the application of these methods would be a standard approach to characterizing its fundamental properties.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my A key extension of DFT is Time-Dependent Density Functional Theory (TD-DFT), which is employed to study excited states and predict spectroscopic properties. aps.org

A significant application of TD-DFT in the study of chiral natural products is the calculation of Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The process involves comparing an experimentally measured ECD spectrum with a spectrum predicted by TD-DFT calculations. researchgate.net A match between the experimental and calculated spectra allows for the confident assignment of a molecule's absolute configuration. researchgate.net Although this method is widely used for natural products, specific TD-DFT ECD studies for this compound have not been identified in the available research.

Below is a table outlining the general workflow for determining absolute configuration using TD-DFT ECD calculations.

| Step | Description | Rationale |

| 1. Conformational Analysis | A molecular mechanics force field (e.g., MMFF) is used to perform a conformational search to identify all possible low-energy conformers of the molecule. researchgate.net | Chiral molecules can exist in various spatial arrangements (conformers), and the overall ECD spectrum is a population-weighted average of the spectra of individual conformers. |

| 2. Geometry Optimization | The geometries of the identified low-energy conformers are further optimized using a higher level of theory, typically DFT (e.g., at the B3LYP/6-31G(d) level). researchgate.net | This step provides more accurate molecular structures and relative energies for the stable conformers. |

| 3. TD-DFT Calculation | TD-DFT calculations are performed on each optimized conformer to predict their individual ECD spectra. nih.govresearchgate.net | This computes the electronic transitions and their corresponding rotational strengths, which make up the ECD spectrum. |

| 4. Boltzmann Averaging | The calculated ECD spectra of all conformers are averaged based on their Boltzmann population distribution, which is determined by their relative free energies. researchgate.net | This produces a final theoretical ECD spectrum that represents the molecule at a given temperature. |

| 5. Comparison | The final theoretical ECD spectrum is compared with the experimental spectrum measured for the compound. | A good agreement between the signs and wavelengths of the Cotton effects in the theoretical and experimental spectra confirms the absolute configuration. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to study how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid (receptor). nih.gov These methods are fundamental to structure-based drug design. nih.gov

Molecular Docking predicts the preferred orientation and position of a ligand within a receptor's binding site and estimates the strength of the interaction, often expressed as a binding affinity score. nih.govresearchgate.net The process involves sampling numerous possible conformations of the ligand within the active site and then using a scoring function to rank them. nih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.govwikipedia.org An MD simulation can reveal how a protein-ligand complex behaves, showing conformational changes, fluctuations in interactions, and the stability of the binding, thereby complementing the static view provided by molecular docking. ebsco.comnih.gov

While these techniques are powerful tools for generating hypotheses about the molecular targets of natural products, no specific molecular docking or MD simulation studies involving this compound were found in the reviewed literature.

In Silico Prediction of Biological Activities and Toxicity Profiles

In silico methods are widely used to computationally predict the pharmacokinetic and toxicological properties of chemical compounds early in the discovery process. ri.se These predictions help filter out candidates with unfavorable characteristics, saving time and resources. researchgate.net This area of study is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov

Using the chemical structure of a compound like this compound, various computational models can predict:

Absorption: Properties like human intestinal absorption and Caco-2 cell permeability, which indicate how well a compound might be absorbed into the bloodstream. frontiersin.org

Distribution: Parameters such as blood-brain barrier permeability and plasma protein binding, which affect where the compound travels in the body. mdpi.com

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms. frontiersin.org

Toxicity: Potential adverse effects, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.orguniroma1.it

Furthermore, computational tools can predict potential biological targets for a compound by comparing its structure to databases of known bioactive molecules. nih.gov Despite the availability of these predictive tools, specific in silico ADMET or bioactivity prediction reports for this compound are not detailed in the available literature.

The table below lists common parameters evaluated in in silico ADMET profiling.

| Parameter | Category | Significance |

| Human Intestinal Absorption (HIA) | Absorption | Predicts the extent of oral absorption into the human bloodstream. frontiersin.org |

| Caco-2 Permeability | Absorption | An in vitro model for predicting human intestinal permeability. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Indicates if a compound can cross into the central nervous system. mdpi.com |

| CYP450 Inhibition/Substrate | Metabolism | Predicts drug-drug interactions and metabolic stability. frontiersin.org |

| hERG Inhibition | Toxicity | Assesses the risk of drug-induced cardiotoxicity (arrhythmias). frontiersin.org |

| AMES Mutagenicity | Toxicity | Predicts the potential of a compound to cause DNA mutations. frontiersin.org |

| Hepatotoxicity | Toxicity | Assesses the risk of drug-induced liver injury. frontiersin.org |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data, helping researchers to identify trends and make predictions about the properties of molecules. researchgate.net

A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

To build a QSAR model, researchers calculate various molecular descriptors for a set of compounds with known activities. nih.gov These descriptors quantify different aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. jocpr.com Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to create a model that correlates these descriptors with the observed activity. chemmethod.com A validated QSAR model can then be used to predict the activity of new, untested compounds. wikipedia.org There are no specific QSAR models for this compound described in the searched scientific literature.

The table below outlines the essential steps in developing a QSAR model.

| Step | Description | Purpose |

| 1. Data Set Selection | A set of compounds with a common structural scaffold and measured biological activity against a specific target is collected. nih.gov | To provide the foundational data from which the relationship will be derived. |

| 2. Descriptor Calculation | Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the data set. nih.gov | To numerically represent the structural and physicochemical properties of the molecules. |

| 3. Data Splitting | The data set is divided into a training set (to build the model) and a test set (to validate the model). nih.gov | To ensure the model can make accurate predictions for external compounds not used in its creation. |

| 4. Model Development | A statistical method (e.g., MLR, Partial Least Squares, Artificial Neural Network) is used to generate a mathematical equation linking the descriptors to the activity for the training set. chemmethod.com | To create the predictive model. |

| 5. Model Validation | The model's predictive power is assessed using the test set and other statistical metrics (e.g., cross-validation). chemmethod.com | To confirm the robustness, stability, and predictive accuracy of the QSAR model. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Methoxyphthalide with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves cyclization of substituted phthalic acid derivatives under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane or THF) to prevent side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield.

- Purification via recrystallization or column chromatography using silica gel (60–120 mesh).

- Characterization by -NMR, -NMR, and FT-IR to confirm structural integrity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 4°C, 25°C, 40°C).

- Humidity (e.g., 60% RH, 75% RH) using desiccators.

- Analyze degradation products via LC-MS or GC-MS.

- Quantify stability using UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm) .

- Key Finding : this compound degrades by ≤5% over 6 months at 4°C in amber vials .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare results from:

- In vitro assays (e.g., cytotoxicity using MTT assay vs. apoptosis via flow cytometry).

- In silico docking studies (e.g., binding affinity to COX-2 vs. experimental IC50 values).

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability between replicates.

- Critical Evaluation : Identify confounding variables (e.g., solvent choice, DMSO concentration in assays) that may skew results .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled this compound to track metabolite formation via LC-MS/MS.

- Microsomal Incubations : Use liver microsomes (e.g., rat or human) to identify phase I metabolites (oxidation, hydrolysis).

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

- Data Table :

| Metabolite ID | m/z (Parent) | m/z (Metabolite) | Proposed Modification |

|---|---|---|---|

| M1 | 178.06 | 194.05 | O-demethylation |

| M2 | 178.06 | 210.03 | Hydroxylation |

Methodological Best Practices

Q. What precautions are critical when handling this compound in biological assays?

- Safety Protocols :

- Use fume hoods for weighing and solubilizing to avoid inhalation (NIOSH/MSHA-approved respirators if aerosol risk exists).

- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .

- Experimental Design :

- Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent interference in cell-based assays .

Q. How should researchers address gaps in toxicological data for this compound?

- Stepwise Approach :

Acute Toxicity : Perform OECD 423 tests in rodents (dose range: 50–2000 mg/kg).

Genotoxicity : Conduct Ames test (TA98, TA100 strains) ± metabolic activation.

Chronic Exposure : Use zebrafish models to assess developmental toxicity (e.g., heart rate, teratogenicity) .

Data Reporting Standards

Q. What metadata must accompany experimental datasets for this compound to ensure reproducibility?

- Required Details :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.